![molecular formula C18H27N7O3 B2527290 Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate CAS No. 2034209-38-4](/img/structure/B2527290.png)
Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate
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Overview
Description
Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate is a useful research compound. Its molecular formula is C18H27N7O3 and its molecular weight is 389.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other non-covalent interactions .
Biochemical Pathways
Compounds containing a pyrrolidine ring are known to influence a wide range of biochemical pathways, often through their interaction with various biological targets .
Result of Action
Compounds containing a pyrrolidine ring are known to have a variety of biological effects, often as a result of their interaction with various biological targets .
Action Environment
It is known that the biological activity of compounds can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other molecules .
Biological Activity
Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate is a complex compound with potential biological activity, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a carbamate functional group, which is known to enhance the biological activity of various pharmacophores. The structural components include:
- Tert-butyl group : Provides steric bulk and can influence the compound's lipophilicity.
- Triazolo-pyridazine moiety : Implicated in modulating kinase activities, particularly in cancer therapies.
- Pyrrolidine ring : Often associated with enhancing receptor binding and activity.
Table 1: Structural Components of Tert-butyl Carbamate
Component | Description |
---|---|
Tert-butyl | Steric hindrance and lipophilicity |
Triazolo-pyridazine | Modulates kinase activity |
Pyrrolidine | Enhances receptor binding |
Research indicates that carbamate derivatives can exhibit a broad spectrum of biological activities, including:
- Anticancer properties : The triazolo-pyridazine structure has been linked to the modulation of various protein kinases involved in cancer progression and metastasis. Inhibitors targeting these kinases can potentially halt tumor growth and prevent metastasis .
- Neuroprotective effects : Certain carbamate derivatives have shown protective effects against neurodegenerative diseases by modulating inflammatory pathways and reducing oxidative stress .
Case Studies
- Cancer Research : A study evaluated the efficacy of triazolo-pyridazine derivatives in inhibiting AXL kinase in non-small cell lung cancer (NSCLC) models. Results indicated significant inhibition of cell proliferation and induction of apoptosis .
- Neuroprotection : Another investigation focused on a related compound's ability to protect astrocytes from amyloid-beta-induced toxicity. The compound demonstrated a reduction in inflammatory markers and improved cell viability .
Table 2: Summary of Biological Activities
Synthesis and Development
The synthesis of this compound involves multi-step synthetic pathways that typically include:
- Formation of the carbamate : Reaction between tert-butyl isocyanate and an appropriate amine.
- Introduction of the triazolo-pyridazine moiety : Utilizing cyclization reactions to form the desired heterocyclic structures.
Table 3: Synthesis Steps Overview
Step | Description |
---|---|
Step 1 | Reaction with tert-butyl isocyanate |
Step 2 | Cyclization to form triazolo-pyridazine |
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to tert-butyl (1-oxo...) exhibit promising anti-inflammatory activities. For example, studies have shown that derivatives of tert-butyl carbamates can inhibit inflammation effectively in vivo, with inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. The presence of the triazole and pyridazine moieties may enhance interaction with biological targets involved in cancer progression. In silico studies have indicated favorable binding affinities to key enzymes involved in cancer metabolism, suggesting that this compound could serve as a lead for further development as an anticancer agent.
Pharmacological Applications
Tert-butyl (1-oxo...) has been explored for various pharmacological applications:
Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of related compounds, several derivatives were synthesized and tested against carrageenan-induced paw edema in rats. The results indicated that certain derivatives exhibited inhibition percentages comparable to established NSAIDs . This suggests a viable pathway for developing new anti-inflammatory drugs based on this scaffold.
Case Study 2: Anticancer Potential
Another research effort focused on the anticancer potential of similar compounds revealed that they could induce apoptosis in specific cancer cell lines through modulation of apoptotic pathways. The compound's ability to interact with cellular targets involved in cancer progression was confirmed through both in vitro and in silico analyses.
Properties
IUPAC Name |
tert-butyl N-[1-oxo-1-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino]propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O3/c1-12(20-17(27)28-18(2,3)4)16(26)19-11-15-22-21-13-7-8-14(23-25(13)15)24-9-5-6-10-24/h7-8,12H,5-6,9-11H2,1-4H3,(H,19,26)(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTFWMIIMKPYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN=C2N1N=C(C=C2)N3CCCC3)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.